molecular formula C18H15ClN4OS B2981228 N-[(4-chlorophenyl)methyl]-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide CAS No. 872988-05-1

N-[(4-chlorophenyl)methyl]-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide

Cat. No.: B2981228
CAS No.: 872988-05-1
M. Wt: 370.86
InChI Key: AFEJXPYHIGRWST-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide has several scientific research applications:

Future Directions

The study of new compounds like “N-(4-chlorobenzyl)-2-[(6-pyridin-3-ylpyridazin-3-yl)thio]acetamide” is an active area of research in chemistry and pharmacology. Future research could explore its synthesis, properties, and potential applications in more detail .

Mechanism of Action

Target of Action

The primary target of N-[(4-chlorophenyl)methyl]-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide is the Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) . VEGFR1 plays a crucial role in the regulation of angiogenesis, a process involved in the growth of new blood vessels from pre-existing vessels. This makes it a significant target in the treatment of diseases such as cancer, where inhibiting angiogenesis can prevent the growth and spread of tumors .

Mode of Action

This inhibition can prevent the signaling pathways that lead to angiogenesis, thereby potentially limiting the growth and spread of cancer cells .

Biochemical Pathways

The compound’s interaction with VEGFR1 affects the angiogenesis pathway. By inhibiting VEGFR1, the compound can disrupt the VEGF signaling pathway, which is crucial for angiogenesis . The downstream effects of this disruption can include reduced blood vessel formation, which can limit the supply of oxygen and nutrients to tumors, inhibiting their growth .

Pharmacokinetics

These would include its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action would primarily be the inhibition of angiogenesis due to the disruption of the VEGF signaling pathway . This could result in the limitation of tumor growth and spread .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings . This reaction involves the use of palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-chlorophenyl)methyl]-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4OS/c19-15-5-3-13(4-6-15)10-21-17(24)12-25-18-8-7-16(22-23-18)14-2-1-9-20-11-14/h1-9,11H,10,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEJXPYHIGRWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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